REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li].[F:9][C:10]1[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:11]=1[Br:17].C([O:22]O)(C)(C)C.O>C1COCC1>[OH:22][C:15]1[C:10]([F:9])=[C:11]([Br:17])[CH:12]=[CH:13][C:14]=1[F:16] |f:0.1,^1:7|
|
Name
|
|
Quantity
|
40.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C.[Li]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)Br
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at −65° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −65° C
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by evaporation
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ether
|
Type
|
CUSTOM
|
Details
|
The extracts are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |